Synthesis Yield: Ethylidene vs. Benzylidene
In a systematic synthesis study encompassing a library of Boc-protected hydrazones, the condensation of tert-butyl carbazate with acetaldehyde to give the title compound proceeded in 100% isolated yield (5.985 g from 5.000 g carbazate, 30 min at room temperature) [1]. Under analogous conditions (CHCl₃, RT), the condensation with benzaldehyde to yield tert-butyl (E)-2-benzylidenehydrazinecarboxylate proceeded in only 75% yield [1].
| Evidence Dimension | Isolated yield of Boc-hydrazone formation |
|---|---|
| Target Compound Data | 100% (5.985 g; colourless solid; mp 82–84 °C) |
| Comparator Or Baseline | tert-Butyl (E)-2-benzylidenehydrazinecarboxylate: 75% |
| Quantified Difference | +25 percentage points absolute yield advantage for the ethylidene derivative |
| Conditions | 1 equiv CH₃CHO or PhCHO, CHCl₃, RT, 30 min; same starting material (tert-butyl carbazate 1a, 5.000 g) |
Why This Matters
For procurement decisions, a near-quantitative, room-temperature condensation that requires no chromatographic purification reduces solvent consumption, labour, and cost-per-gram, particularly when scaling to multi-gram or kilogram quantities.
- [1] A. Bredihhin, U. Mäeorg, Tetrahedron 2008, 64, 6788–6793. View Source
